(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate
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Overview
Description
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of pyrrolidine derivatives.
Esterification: The carboxylate group is introduced via esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aminomethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the aminomethyl and carboxylate groups.
Proline: An amino acid with a similar pyrrolidine ring structure.
Pyrrolopyrazine: A heterocyclic compound with a fused pyrrole and pyrazine ring.
Uniqueness
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
687622-75-9 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl (2S,5R)-5-(aminomethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h5-6,9H,2-4,8H2,1H3/t5-,6+/m1/s1 |
InChI Key |
IJNHXVLSHQBJAM-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](N1)CN |
Canonical SMILES |
COC(=O)C1CCC(N1)CN |
Origin of Product |
United States |
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